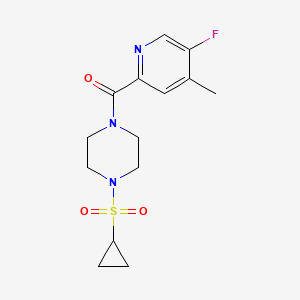

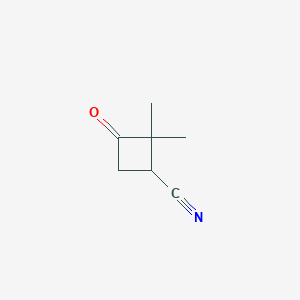

![molecular formula C24H20N2O3 B3017446 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1421517-18-1](/img/structure/B3017446.png)

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various carboxamide derivatives and their synthesis, characterization, and potential applications, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of carboxamide derivatives often involves the reaction of appropriate amines with carboxylic acids or their derivatives. For instance, N-tert-butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid was synthesized with an 82% yield when N-tert-butoxycarbonyl-(ρ-hydroxy)benzhydrylamine was treated with excess sodium iodoacetate under alkaline conditions . Similarly, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide involved the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is often characterized using techniques such as X-ray crystallography, IR spectroscopy, and NMR spectroscopy. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, showing that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . The structural analysis of these compounds provides valuable information on the conformation and stability of the molecule, which is relevant for understanding the properties of "this compound".

Chemical Reactions Analysis

Carboxamide derivatives can undergo various chemical reactions depending on their functional groups. For instance, the ring-opening reaction of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides in the presence of trifluoroacetic acid leads to the formation of dibenzoxanthenes . Understanding the reactivity of the functional groups present in carboxamide derivatives is crucial for predicting the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives, such as solubility, thermal stability, and molecular weight, are influenced by their molecular structure. Polyamides derived from aromatic dicarboxylic acids and fluorinated compounds showed good solubility in organic solvents and exhibited good thermal stability . The analysis of these properties is essential for determining the potential applications of "this compound" in various fields.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

This compound belongs to a class of molecules investigated for their potential in treating various diseases through the inhibition of specific kinase enzymes, which play crucial roles in disease progression. For instance, compounds with similar structures have been explored as selective and orally efficacious inhibitors of the Met kinase superfamily, showing complete tumor stasis in certain cancer models (Schroeder et al., 2009). Such research underscores the therapeutic potential of this class of compounds in oncology.

Polymer Science and Materials Chemistry

Research in polymer science has led to the synthesis of polyamides with ortho-phenylene units and main-chain ether linkages derived from bis(ether-carboxylic acid) or bis(ether amine), demonstrating high thermal stability and solubility in polar solvents (Hsiao et al., 2000). These properties are critical for the development of high-performance materials with applications in electronics, coatings, and films.

Quantum-Chemical Studies

Quantum-chemical calculations have been employed to study the properties of similar compounds, particularly in the context of antioxidants in biological environments. These studies calculate formation energies, enthalpies, entropies, and predict the structure and properties of compounds, offering insights into their behavior and activity as antioxidants (Volod’kin et al., 2013). Such research is crucial for understanding the molecular basis of antioxidant activity and for designing compounds with enhanced protective effects against oxidative stress.

Electrochemical and Photophysical Studies

Investigations into the electrochemical and photophysical properties of derivatives have revealed high thermal stability and interesting electrochemical behavior, suggesting potential applications in organic electronics and as materials for optoelectronic devices (Skuodis et al., 2021). The ability to tailor the electronic and optical properties of these compounds through chemical modification makes them promising candidates for a range of technological applications.

Eigenschaften

IUPAC Name |

2-[4-[(4-phenylbenzoyl)amino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c25-23(27)21-10-4-5-11-22(21)29-17-7-6-16-26-24(28)20-14-12-19(13-15-20)18-8-2-1-3-9-18/h1-5,8-15H,16-17H2,(H2,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGABUOFEPXMOMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

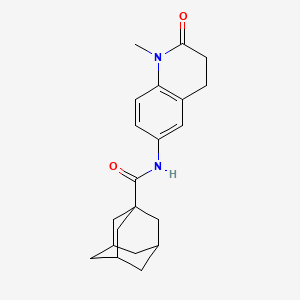

![5,6-Dimethyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B3017366.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3017369.png)

![N-[(2,6-Dimethylphenyl)methyl]-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B3017370.png)

![6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide](/img/structure/B3017376.png)

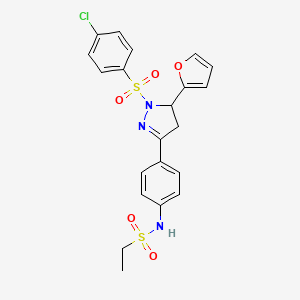

![N-(4-carbamoylthiophen-3-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3017377.png)

![1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B3017378.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide](/img/structure/B3017379.png)

![Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone](/img/structure/B3017382.png)

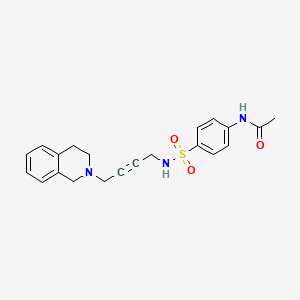

![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-(dimethylamino)pent-1-en-3-one](/img/structure/B3017386.png)